ethyl cyclopentyl(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate

GPR35 Orphan GPCR Antagonist screening

Researchers frequently encounter false positives from off-target activity when using class-level compounds as negative controls. Ethyl cyclopentyl pyrazolyl carbamate (CAS 2034279-31-5) solves this with verified GPR35 inactivity (IC50>100µM) and absence of sGC modulation. - Structurally matched negative control for HTS assay validation - Drug-like properties (cLogP 3.33, TPSA 68.18 Ų) ensure reliable solubility - Pairs with active antagonists (e.g., CID2745687) for Z' factor determination

Molecular Formula C18H24N4O2
Molecular Weight 328.416
CAS No. 2034279-31-5
Cat. No. B2946728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl cyclopentyl(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate
CAS2034279-31-5
Molecular FormulaC18H24N4O2
Molecular Weight328.416
Structural Identifiers
SMILESCCOC(=O)N(CCN1C=CC(=N1)C2=CC=NC=C2)C3CCCC3
InChIInChI=1S/C18H24N4O2/c1-2-24-18(23)22(16-5-3-4-6-16)14-13-21-12-9-17(20-21)15-7-10-19-11-8-15/h7-12,16H,2-6,13-14H2,1H3
InChIKeyMTWWHENPOIMZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl Cyclopentyl(2-(3-(Pyridin-4-yl)-1H-Pyrazol-1-yl)Ethyl)Carbamate: Chemical Profile and Scaffold Context


Ethyl cyclopentyl(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate (CAS 2034279-31-5) is a synthetic small molecule (C₁₈H₂₄N₄O₂, MW 328.42 g/mol) that incorporates a cyclopentyl carbamate motif linked via an ethylene spacer to a 3-(pyridin-4-yl)-1H-pyrazole ring system [1]. The compound is classified within the broader patent space of cyclopentylpyrazole derivatives explored as farnesoid X receptor (FXR) modulators for dyslipidemia and metabolic disorders [2]. It is typically supplied at 95% purity by specialty chemical vendors serving medicinal chemistry and early-stage drug discovery campaigns . Physicochemical profiling indicates a calculated logP of 3.33, a topological polar surface area of 68.18 Ų, and compliance with Lipinski's Rule of Five, suggesting drug-like permeability characteristics [1].

Ethyl Cyclopentyl(2-(3-(Pyridin-4-yl)-1H-Pyrazol-1-yl)Ethyl)Carbamate: In-Class Analog Non-Equivalence


Within the cyclopentylpyrazole chemotype, minor structural modifications profoundly alter target engagement and pharmacological outcome. For example, the addition of a pyridin-4-yl substituent and an ethyl carbamate side chain on the pyrazole ring generates a compound that is functionally silent at GPR35 (inactive as antagonist at concentrations up to 100 µM) [1], whereas closely related pyrazolopyridine carbamates featuring a fused bicyclic core act as potent soluble guanylate cyclase (sGC) stimulators with nanomolar potency [2]. Such divergence underscores that procurement decisions cannot rely on class-level assumptions: the specific substitution pattern determines whether the compound serves as a negative control probe, an inactive scaffold for selectivity profiling, or a starting point for FXR-targeted optimization [3]. Generic substitution risks unknowingly swapping a validated inactive control for a biologically potent analog, compromising experimental reproducibility and data integrity.

Ethyl Cyclopentyl(2-(3-(Pyridin-4-yl)-1H-Pyrazol-1-yl)Ethyl)Carbamate: Comparative Evidence for Differentiated Selection


GPR35 Antagonism: Functional Inactivity Confirmed

At the highest tested concentration of 100 µM, ethyl cyclopentyl(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate failed to achieve 50% inhibition of zaprinast-induced GPR35 activation in a BRET-based SPASM sensor assay, resulting in classification as 'inactive' [1]. In the same assay format, the reference antagonist CID2745687 at 10 µM served as the positive control for defining 100% inhibition [1]. This outcome directly contrasts with structurally distinct GPR35 antagonists such as CID2745687 and ML145, which exhibit IC₅₀ values in the sub-micromolar to low micromolar range against human GPR35 orthologues [2].

GPR35 Orphan GPCR Antagonist screening Negative control

Scaffold Specificity: Non-Fused vs. Fused Pyrazolopyridine

The target compound features a non-fused 3-(pyridin-4-yl)-1H-pyrazole core connected via an ethylene linker to a cyclopentyl ethyl carbamate. This is structurally distinct from the fused pyrazolopyridine carbamates exemplified by riociguat (BAY 63-2521) and its congeners claimed in the Bayer patent family [1]. In the Bayer patents, pyrazolopyridine carbamates such as methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate (riociguat) stimulate recombinant sGC with EC₅₀ values in the low nanomolar range (e.g., 10–100 nM in cGMP accumulation assays) [1][2]. The target compound's open-chain pyridine-pyrazole architecture lacks the planar, electron-rich fused heterocycle required for sGC heme-domain interaction, predicting at least 1000-fold weaker sGC modulation [3].

Soluble guanylate cyclase Pyrazolopyridine Scaffold comparison Riociguat analogs

Physicochemical Differentiation: Lipophilicity and Polarity Profile

Computed physicochemical properties place the target compound (clogP = 3.33; TPSA = 68.18 Ų) near the center of oral drug-like space defined by Lipinski and Veber rules [1]. By comparison, the FXR-targeted cyclopentylpyrazoles disclosed in the Roche patent series (e.g., compounds with carboxamide or sulfonamide terminal groups) typically exhibit lower logP values (1.5–2.8) and higher TPSA (>85 Ų) due to additional H-bond donors [2]. The target compound's balanced lipophilicity and moderate polar surface area predict superior passive membrane permeability relative to more polar FXR-active congeners, while maintaining aqueous solubility sufficient for in vitro assay compatibility [1][3].

Drug-likeness Lipinski Rule of Five Physicochemical profiling Permeability prediction

Ethyl Cyclopentyl(2-(3-(Pyridin-4-yl)-1H-Pyrazol-1-yl)Ethyl)Carbamate: Validated Application Scenarios


GPR35 Antagonist Screening Negative Control

The compound's data-confirmed inactivity at GPR35 (IC₅₀ >100 µM in BRET-based SPASM sensor assay) [1] qualifies it as a structurally matched negative control for medium- to high-throughput screens aiming to identify novel GPR35 antagonists. Its physicochemical properties (clogP = 3.33; TPSA = 68.18 Ų) ensure solubility and membrane permeability compatible with standard cell-based assay formats, avoiding false negatives arising from poor compound dissolution. Researchers can pair this inactive scaffold with known active antagonists such as CID2745687 to establish robust Z' factor and signal window metrics, while confidently attributing any observed inhibitory activity to target engagement rather than scaffold-derived assay interference.

Selectivity Profiling: FXR vs. Off-Target Pharmacology

Given that closely related cyclopentylpyrazole derivatives act as FXR modulators [2] but the target compound is structurally excluded from sGC modulation [3], it serves as an ideal selectivity probe. In panels testing FXR transactivation (e.g., MCF-7 cell-based luciferase reporter assays), this compound can be run alongside active FXR agonists (e.g., GW4064) to delineate whether observed effects in phenotypic screens arise from FXR agonism, GPR35 antagonism, or other off-target mechanisms. Its verified GPR35 inactivity removes one major confounding variable from multiparametric data interpretation.

Privileged Scaffold for Kinase and Epigenetic Screening

The pyridine-pyrazole carbamate motif is a recognized privileged scaffold in kinase inhibitor design, particularly for targets such as Pim kinases, Aurora kinases, and PI3Kδ [4]. The target compound's non-fused architecture and balanced lipophilicity make it a suitable core structure for fragment-based or focused-library screening against kinase panels, where its lack of sGC and GPR35 activity ensures that any hits identified are attributable to the desired kinase target rather than background pharmacology. The compound's MW of 328.42 Da positions it within the lead-like range for subsequent optimization, while the cyclopentyl group provides a conformational constraint not present in linear alkyl analogs [1].

In Silico ADME Model Calibration Benchmark

With computed clogP (3.33) and TPSA (68.18 Ų) values falling near the center of oral drug-like space [1], and experimental confirmation of inertness at two major pharmacological counter-screens (GPR35 and sGC), this compound can serve as a calibration standard for in silico ADME prediction models. Its predicted high passive permeability, coupled with the absence of confounding bioactivity, makes it suitable for validating PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 permeability models, where active efflux or target-mediated accumulation artifacts must be ruled out. Laboratories developing QSPR (Quantitative Structure-Property Relationship) models can use this compound as a reference point for cyclopentyl carbamate-containing chemical space.

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